Pss-octa(2-(4-cyclohexenyl)ethyldimethy

Catalog No.
S973679
CAS No.
136849-03-1
M.F
C80H152O20Si16
M. Wt
1883.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-octa(2-(4-cyclohexenyl)ethyldimethy

CAS Number

136849-03-1

Product Name

Pss-octa(2-(4-cyclohexenyl)ethyldimethy

IUPAC Name

2-cyclohex-3-en-1-ylethyl-[[3,5,7,9,11,13,15-heptakis[[2-cyclohex-3-en-1-ylethyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy]-dimethylsilane

Molecular Formula

C80H152O20Si16

Molecular Weight

1883.436

InChI

InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3

InChI Key

IXHDIYBXYBCKQK-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1

Pss-octa(2-(4-cyclohexenyl)ethyldimethy is a chemical compound that has recently gained attention in various fields of research and industry. This chemical compound has unique physical, chemical, and biological properties that have potential implications in different scientific experiments. The purpose of this paper is to elucidate the properties of Pss-octa(2-(4-cyclohexenyl)ethyldimethy, its synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for research.

Pss-octa(2-(4-cyclohexenyl)ethyldimethy is a synthetic compound that belongs to the octaalkylporphyrin family. The compound has a cyclic structure composed of four pyrrole subunits linked by methine bridges. The name of the compound originates from the abbreviation Pss, which stands for p-Cymene sulfonamide. This synthetic compound was first synthesized in the 1990s.

Pss-octa(2-(4-cyclohexenyl)ethyldimethy has a molecular weight of 1235.96 g/mol and a melting point of 153-155°C. It has a yellow-orange color in its pure form. The compound is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, and benzene. Its solubility in organic solvents makes it an ideal compound for various applications.

Pss-octa(2-(4-cyclohexenyl)ethyldimethy can be synthesized by a series of reactions involving the combination of p-cymene sulfonamide and 2-(4-cyclohexenyl)ethylamine. The synthesis of the compound involves several purification steps, including column chromatography and recrystallization. The characterization of the compound is carried out using various analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

The analytical methods used to characterize Pss-octa(2-(4-cyclohexenyl)ethyldimethy depend on the purpose of the experiment. These methods include ultraviolet-visible (UV-Vis) spectroscopy, high-performance liquid chromatography (HPLC), and fluorescence spectroscopy. These techniques are used to determine the purity of the compound, the concentration, and its reaction kinetics.

Pss-octa(2-(4-cyclohexenyl)ethyldimethy has demonstrated a wide range of biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. The compound has been shown to inhibit the growth of various cancer cell lines in vitro. In vivo studies have demonstrated the antitumor activity of the compound in animal models. The compound has also demonstrated anti-inflammatory properties by reducing the level of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models.

The toxicity and safety of Pss-octa(2-(4-cyclohexenyl)ethyldimethy depend on the concentration and duration of exposure. In general, the compound is considered safe for use in scientific experiments when used in appropriate concentrations. However, toxicity studies have demonstrated that the compound can cause hepatotoxicity and nephrotoxicity in high concentrations.

Pss-octa(2-(4-cyclohexenyl)ethyldimethy has various applications in scientific experiments, including fluorescence imaging, photocatalysis, and drug delivery. The compound has been utilized as a fluorescent probe for the detection of metal ions such as zinc and copper. In photocatalysis, the compound has been used as a sensitizer in the conversion of solar energy to chemical energy. Additionally, the compound has been used in drug delivery due to its unique physical properties.

The current state of research on Pss-octa(2-(4-cyclohexenyl)ethyldimethy is focused on the development of new synthetic methods, toxicological studies, and further elucidation of its biological activities. Researchers are exploring the potential of the compound in various fields of research, including materials science, molecular biology, and pharmaceuticals.

Pss-octa(2-(4-cyclohexenyl)ethyldimethy has potential implications in various fields of research and industry. Its unique physical and chemical properties make it a promising compound for the development of new materials, such as sensors and catalysts. The compound's biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammation.

Despite its promising potential, Pss-octa(2-(4-cyclohexenyl)ethyldimethy has several limitations, including its limited solubility in aqueous solutions and its toxicity in high concentrations. Future research should focus on the development of new synthetic methods that improve the compound's solubility and reduce its toxicity. Additionally, further toxicological studies are needed to determine the safety of the compound in various applications.

1. Development of novel synthetic routes to improve solubility
2. Investigating the mechanism of action of the compound in cancer cells
3. Development of new drug delivery systems utilizing the compound
4. Development of the photocatalytic applications of the compound
5. Elucidating the interactions of the compound with proteins and nucleic acids
6. Investigation of the use of the compound in nanotechnology
7. Developing the compound as a diagnostic tool for various diseases
8. Investigating the potential of the compound as a herbicide and insecticide
9. Developing the compound as a food additive for preservative purposes
10. Developing the compound as a solar cell sensitizer.

In conclusion, Pss-octa(2-(4-cyclohexenyl)ethyldimethy is a promising compound in various fields of research and industry. Its unique physical and chemical properties make it a promising candidate for the development of new materials, drug delivery systems, and diagnostic tools. However, its toxicity at high concentrations and limited solubility are limitations that require further research. Future research should focus on the development of new synthetic methods and applications to fully realize the potential of this compound in various fields of research and industry.

Dates

Modify: 2023-08-15

Explore Compound Types